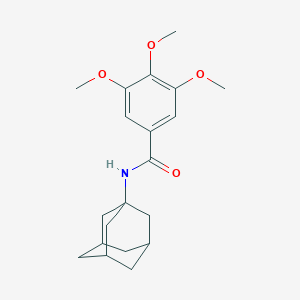
N-(1-adamantyl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-adamantyl)-3,4,5-trimethoxybenzamide, also known as ADB-CHMINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in Japan in 2012 and has since gained popularity as a research chemical in the scientific community. ADB-CHMINACA is a potent agonist of the cannabinoid receptors and has been used in various scientific studies to investigate its mechanism of action and potential therapeutic applications.
作用機序
N-(1-adamantyl)-3,4,5-trimethoxybenzamide exerts its pharmacological effects by binding to the cannabinoid receptors CB1 and CB2 in the brain and peripheral tissues. This results in the activation of various signaling pathways that regulate pain, inflammation, and other physiological processes. N-(1-adamantyl)-3,4,5-trimethoxybenzamide has been shown to have a high affinity for the CB1 receptor, making it a potent agonist of this receptor.
Biochemical and Physiological Effects
N-(1-adamantyl)-3,4,5-trimethoxybenzamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to reduce pain and inflammation in animal models of inflammatory diseases such as arthritis and colitis. N-(1-adamantyl)-3,4,5-trimethoxybenzamide has also been shown to protect against neurodegeneration in animal models of Alzheimer's disease and traumatic brain injury. Additionally, N-(1-adamantyl)-3,4,5-trimethoxybenzamide has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
N-(1-adamantyl)-3,4,5-trimethoxybenzamide has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, making it a useful tool for investigating the role of these receptors in various physiological processes. N-(1-adamantyl)-3,4,5-trimethoxybenzamide is also relatively stable and can be stored for long periods of time without significant degradation. However, N-(1-adamantyl)-3,4,5-trimethoxybenzamide is a synthetic cannabinoid and may have different pharmacological effects compared to endogenous cannabinoids. Additionally, the use of N-(1-adamantyl)-3,4,5-trimethoxybenzamide in lab experiments may be limited by its potential toxicity and the need for specialized equipment and expertise.
将来の方向性
There are several future directions for research on N-(1-adamantyl)-3,4,5-trimethoxybenzamide. One area of interest is the development of novel synthetic cannabinoids with improved pharmacological properties and reduced toxicity. Another area of interest is the investigation of the potential therapeutic applications of N-(1-adamantyl)-3,4,5-trimethoxybenzamide in various neurological and inflammatory diseases. Additionally, the use of N-(1-adamantyl)-3,4,5-trimethoxybenzamide in cancer therapy warrants further investigation.
合成法
The synthesis of N-(1-adamantyl)-3,4,5-trimethoxybenzamide involves the reaction of 1-adamantylamine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is then purified using chromatography techniques to obtain pure N-(1-adamantyl)-3,4,5-trimethoxybenzamide.
科学的研究の応用
N-(1-adamantyl)-3,4,5-trimethoxybenzamide has been used extensively in scientific research to investigate its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various neurological disorders such as multiple sclerosis and Parkinson's disease. N-(1-adamantyl)-3,4,5-trimethoxybenzamide has also been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
特性
製品名 |
N-(1-adamantyl)-3,4,5-trimethoxybenzamide |
|---|---|
分子式 |
C20H27NO4 |
分子量 |
345.4 g/mol |
IUPAC名 |
N-(1-adamantyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H27NO4/c1-23-16-7-15(8-17(24-2)18(16)25-3)19(22)21-20-9-12-4-13(10-20)6-14(5-12)11-20/h7-8,12-14H,4-6,9-11H2,1-3H3,(H,21,22) |
InChIキー |
WKWOIXOXUWQHEB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC23CC4CC(C2)CC(C4)C3 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC23CC4CC(C2)CC(C4)C3 |
溶解性 |
0.7 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline](/img/structure/B253360.png)
![7-(2-ethoxyphenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253364.png)
![6-[(2-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253366.png)
![6-(4-Methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253367.png)
![6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253376.png)

![2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate](/img/structure/B253379.png)





![Ethyl 4-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B253400.png)